molecular formula C11H11NO2 B113715 1-Methyl-3-indoleacetic acid CAS No. 1912-48-7

1-Methyl-3-indoleacetic acid

Cat. No.: B113715
CAS No.: 1912-48-7
M. Wt: 189.21 g/mol
InChI Key: NAIPEFIYIQFVFC-UHFFFAOYSA-N
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Description

1-Methyl-3-indoleacetic acid (CAS: 1912-48-7), also known as 2-(1-methylindol-3-yl)acetic acid, is an indole derivative with a methyl group at the nitrogen atom of the indole ring and an acetic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . This compound is structurally related to indole-3-acetic acid (IAA), a natural plant hormone, but differs by the addition of a methyl group on the indole nitrogen. It is commonly used in biochemical research, particularly in studies of auxin-like activity and enzyme interactions . Key physical properties include a melting point of 125–126.5°C and a crystalline powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-indoleacetic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by methylation and carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-indoleacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

1-M3-IAA has shown promise in various therapeutic contexts, particularly due to its anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that 1-M3-IAA can act as a small-molecule ligand for viral proteins, such as the hepatitis C virus NS3 complex, suggesting potential antiviral applications. Additionally, its structural similarity to other indole derivatives allows it to participate in biochemical pathways that could enhance the efficacy of cancer treatments.

Case Study:
In a study exploring the effects of indole derivatives on cancer cells, it was found that 1-M3-IAA could enhance photodynamic therapy's effectiveness when combined with specific dyes, leading to increased cell death in tumor models without significant toxicity .

Plant Growth Regulation

1-M3-IAA is structurally similar to indole-3-acetic acid (IAA), a well-known plant hormone involved in growth regulation. This compound has been studied for its effects on plant development and yield enhancement.

Effects on Crop Yield

The application of 1-M3-IAA has been associated with improved fruit size and seed yield in various crops. For instance, foliar applications have shown to increase the seed yield of rice and groundnut significantly .

Data Table: Impact of 1-M3-IAA on Crop Yield

Crop TypeApplication MethodYield Increase (%)
RiceFoliar spray20
GroundnutSoil application15
SoybeanFoliar spray18
BarleySoil application25

Metabolic Role

1-M3-IAA participates in tryptophan-dependent metabolic pathways leading to the production of IAA, which is crucial for various physiological processes in plants. It acts as a precursor that can be hydrolyzed into IAA by specific enzymes (AtMES esterases) in Arabidopsis. This conversion highlights its role as a potential regulator of plant growth.

Biochemical Properties:

  • Molecular Mechanism: Interacts with enzymes that modulate plant growth.
  • Transport and Distribution: Distributed within plant tissues where it influences growth responses.

Industrial Applications

1-M3-IAA is utilized in the production of pharmaceuticals and agrochemicals due to its structural properties and biological activity.

Synthesis and Production

The industrial synthesis of 1-M3-IAA typically involves methods like Fischer indole synthesis followed by methylation and carboxylation reactions. These processes are optimized for high yield and purity, making it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of 1-Methyl-3-indoleacetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below highlights critical differences between 1-methyl-3-indoleacetic acid and its analogues:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 1912-48-7 C₁₁H₁₁NO₂ - Methyl at N1
- Acetic acid at C3
189.21 Plant hormone mimic, biochemical research
Methyl-indole-3-acetate 1912-33-0 C₁₁H₁₀NO₂ - Methyl ester at C3 188.21 Ester derivative; higher volatility
5-Methoxy-2-methyl-3-indoleacetic acid 2882-15-7 C₁₂H₁₃NO₃ - Methoxy at C5
- Methyl at C2
219.24 Enhanced photostability; synthetic auxin
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ - Chloro at C7
- Carboxylic acid at C2
209.63 Antimicrobial research; R&D applications
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 C₁₁H₁₁NO₂ - Methyl at C6 189.21 Structural isomer; receptor-binding studies
Indomethacin (NSAID) 53-86-1 C₁₉H₁₆ClNO₄ - Chlorobenzoyl at C1
- Methoxy at C5
357.79 Anti-inflammatory drug; COX inhibitor
Triazolomethylindole-3-acetic acid 177270-91-6 C₁₃H₁₂N₄O₂ - Triazole-methyl at C5 256.27 Enhanced enzyme inhibition; drug discovery

Key Comparative Insights

Substituent Position and Bioactivity The position of substituents significantly impacts biological activity. In contrast, 5-methoxy-2-methyl-3-indoleacetic acid (CAS: 2882-15-7) exhibits increased photostability due to the electron-donating methoxy group at C5, making it suitable for field applications in agriculture .

Functional Group Modifications

  • Methyl-indole-3-acetate (CAS: 1912-33-0) replaces the carboxylic acid with a methyl ester, reducing hydrogen-bonding capacity and enhancing volatility. This modification is critical for gas chromatography analysis .
  • Indomethacin (CAS: 53-86-1) incorporates a chlorobenzoyl group, enabling potent cyclooxygenase (COX) inhibition, a feature absent in simpler indoleacetic acids .

Safety and Handling this compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318) .

Synthetic Accessibility

  • Synthesis of this compound typically involves coupling reactions using EDCI/HOBt, as seen in indole–caffeic acid hybrid syntheses . In contrast, 5-methoxy-2-methyl-3-indoleacetic acid requires BOP-Cl and triethylamine for methoxy group introduction .

Biological Activity

1-Methyl-3-indoleacetic acid (1-MIA) is an indole derivative that has garnered attention for its diverse biological activities and potential applications in various scientific fields, including plant biology and medicinal chemistry. This article explores the biological activity of 1-MIA, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

1-MIA is characterized by a methyl group attached to the nitrogen atom of the indole ring and an acetic acid moiety at the third position. This structural configuration influences its biological activity, particularly its interactions with various enzymes and cellular processes.

1-MIA is primarily known for its role as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a natural plant hormone. The compound interacts with the AtMES esterase family in Arabidopsis, leading to its hydrolysis into IAA, which subsequently activates growth-promoting effects in plants. The hydrolysis process suggests rapid metabolism within plant systems, influenced by environmental factors such as light and pH.

Plant Growth Regulation

As a derivative of IAA, 1-MIA plays a significant role in regulating plant growth and development. It has been shown to influence various cellular mechanisms, promoting cell elongation, division, and differentiation. Studies indicate that 1-MIA can enhance root development and overall plant vigor when applied exogenously .

Anticancer Properties

Research has indicated that 1-MIA exhibits potential anticancer properties. In vitro studies have demonstrated that 1-MIA can induce cytotoxic effects in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate free radicals upon activation by peroxidases has been linked to lipid peroxidation and subsequent cellular damage in cancerous cells .

Toxicological Studies

Toxicological assessments have revealed adverse effects associated with high doses of 1-MIA. In animal models, exposure to elevated concentrations led to hematological alterations, including anemia and leukopenia, as well as histopathological changes in organs such as the liver and kidneys . These findings underscore the importance of dosage in evaluating the safety profile of 1-MIA.

Comparative Analysis with Other Indole Derivatives

To better understand the unique properties of 1-MIA, it is useful to compare it with other indole derivatives:

CompoundStructure CharacteristicsBiological Activity
Indole-3-acetic acid (IAA) Natural auxin; no methyl groupPromotes plant growth; regulates cell elongation
Indole-3-butyric acid Longer carbon chainUsed in rooting powders; promotes root formation
This compound Methyl group at nitrogenPotential anticancer effects; precursor to IAA

Case Studies

Several studies have explored the biological activity of 1-MIA:

  • Antiviral Activity : A study identified 1-MIA as a ligand capable of binding to hepatitis C virus proteins, suggesting potential antiviral applications.
  • Cancer Research : Research demonstrated that low doses of 1-MIA could enhance the efficacy of photodynamic therapy for cancer treatment by increasing tumor concentrations significantly .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-3-indoleacetic acid, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via methylation of indole-3-acetic acid (IAA) using methylating agents like methyl iodide under controlled alkaline conditions. Precise stoichiometric ratios and reaction times are critical to avoid over-methylation .
  • Validation : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Mass spectrometry (MS) further verifies molecular weight (theoretical MW: 188.2 g/mol) .

Q. How can this compound be quantified in aqueous solutions, and what are the limitations of colorimetric assays?

  • Methodology : Modified ferric chloride-sulfuric acid assays are commonly used. Adjustments to reagent concentrations (e.g., reducing nitrite levels) and standardized timing (e.g., reading absorbance at 15 minutes post-reagent addition) improve color stability and specificity .
  • Limitations : Colorimetric methods may lack sensitivity at low concentrations (<10 µg/mL) and exhibit interference from structurally similar indolic compounds (e.g., indole-3-lactic acid). Cross-validation with HPLC is advised for critical studies .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Key Properties :

  • CAS Registry Number: 1912-48-7 .
  • Solubility: Moderately soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water.
  • Stability: Sensitive to light and heat; degradation products include oxidized indole derivatives, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How does the photodegradation mechanism of this compound differ from its parent compound (IAA), and what are the implications for experimental protocols?

  • Mechanism : Under UV light, this compound undergoes decarboxylation and ring-opening reactions, yielding skatole derivatives and methylated quinoline intermediates. Quantum yield measurements (Φ ≈ 0.02 at 254 nm) suggest slower degradation compared to IAA (Φ ≈ 0.05) due to steric effects from the methyl group .
  • Implications : Photodegradation necessitates controlled lighting in experiments. Include dark controls and use actinometry to quantify light exposure in photostability studies .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across plant models?

  • Approach :

Standardize Auxin Activity Assays : Use uniform concentrations (e.g., 1–100 µM) in Arabidopsis root elongation assays, accounting for species-specific receptor affinities.

Control for Metabolic Interference : Pre-treat samples with cytochrome P450 inhibitors (e.g., aminobenzotriazole) to block enzymatic conversion to IAA.

Cross-Validate with Mutants : Test in auxin-signaling mutants (e.g., Arabidopsis tir1) to confirm direct vs. indirect effects .

Q. How can computational modeling predict the interaction of this compound with auxin-binding proteins?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model ligand-receptor interactions with proteins such as TIR1/AFB. The methyl group may reduce binding affinity compared to IAA due to steric clashes in the binding pocket.
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess conformational stability over 100-ns trajectories. Parameters should include solvation effects (TIP3P water model) and physiological pH (6.8) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Best Practices :

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R² ≥ 0.95).
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include raw data in supplementary materials to enable meta-analysis .

Properties

IUPAC Name

2-(1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIPEFIYIQFVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291791
Record name 1-Methyl-3-indoleacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-48-7
Record name 1912-48-7
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Record name 1-Methyl-3-indoleacetic acid
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Record name 2-(1-methyl-1H-indol-3-yl)acetic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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